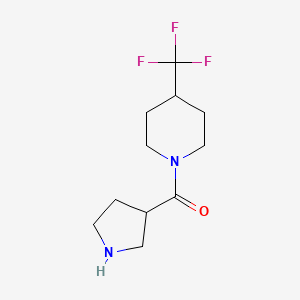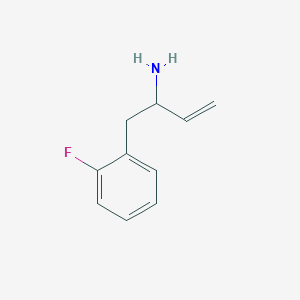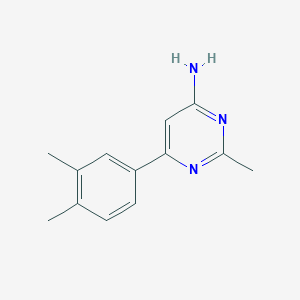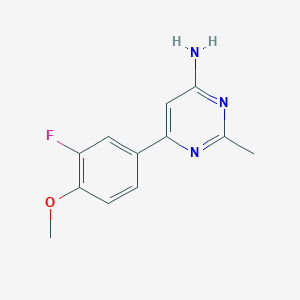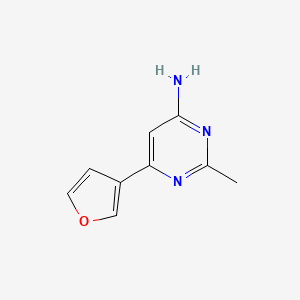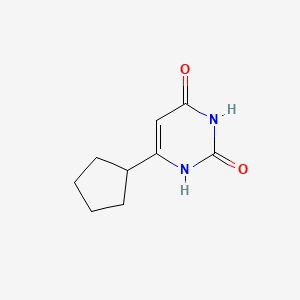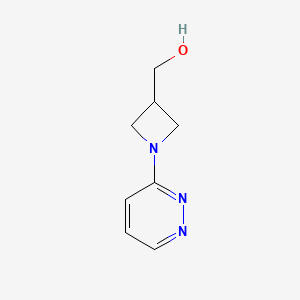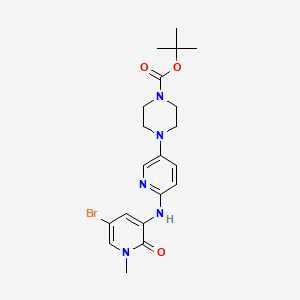
Tert-butyl 4-(6-((5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)amino)pyridin-3-yl)piperazine-1-carboxylate
概要
説明
Tert-butyl 4-(6-((5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)amino)pyridin-3-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C20H26BrN5O3 and its molecular weight is 464.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 4-(6-((5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)amino)pyridin-3-yl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-(6-((5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)amino)pyridin-3-yl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Drug Development
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a compound structurally related to the requested chemical, is a significant intermediate for small molecule anticancer drugs. Its synthesis involves nucleophilic substitution, oxidation, halogenation, and elimination reactions, yielding a high total yield of 71.4%. This compound plays a vital role in targeting the PI3K/AKT/mTOR pathway in cancer, which is crucial for cell growth and survival. Efforts to develop effective anticancer drugs that can overcome resistance problems are ongoing, with this compound serving as a key intermediate in many such drugs (Zhang, Ye, Xu, & Xu, 2018).
Chemical Synthesis and Characterization
The synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, a related compound, involves a condensation reaction between carbamimide and 3-fluorobenzoic acid. This compound has been characterized by various spectroscopic methods and single crystal XRD data, revealing its crystalline structure in the monoclinic system. It has been screened for in vitro antibacterial and anthelmintic activity, showing moderate anthelmintic activity (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Catalysis in Acylation Chemistry
A study on polymethacrylates containing a 4-amino-pyridyl derivative, similar in structure, highlights their effectiveness as catalysts in acylation chemistry. This research sheds light on the catalytic activity of these compounds, especially in the formation of tert-butyl acetate through acylation of tert-butanol. The study emphasizes the influence of neighboring groups in the catalytic cycle, contributing to the understanding of catalysis involving such compounds (Mennenga, Dorn, Menzel, & Ritter, 2015).
Structural Analysis and Reactivity
In another study, a sterically congested piperazine derivative with a similar structure was synthesized using a modified approach. The research focuses on the novel chemistry and pharmacologically useful core of this derivative, indicating its potential in the development of new drugs or as a catalyst in organic reactions (Gumireddy, DeBoyace, Rupprecht, Gupta, Patel, Flaherty, & Wildfong, 2021).
特性
IUPAC Name |
tert-butyl 4-[6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]pyridin-3-yl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26BrN5O3/c1-20(2,3)29-19(28)26-9-7-25(8-10-26)15-5-6-17(22-12-15)23-16-11-14(21)13-24(4)18(16)27/h5-6,11-13H,7-10H2,1-4H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOBFZNLMCSPMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26BrN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(6-((5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)amino)pyridin-3-yl)piperazine-1-carboxylate | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1466864.png)
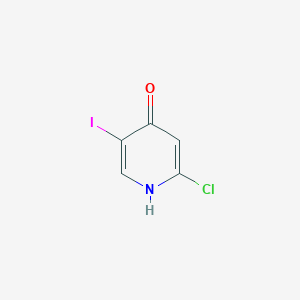
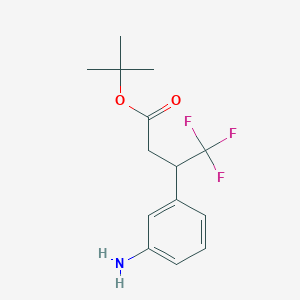
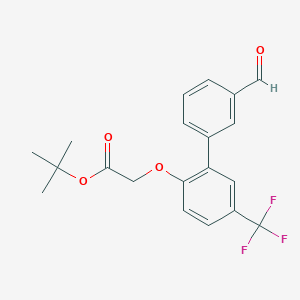
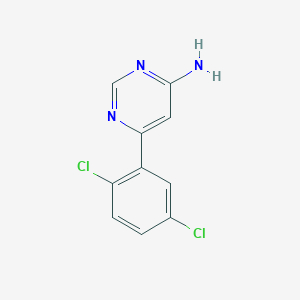
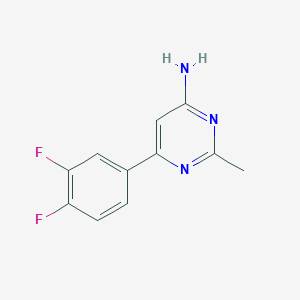
![2-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1466873.png)
